molecular formula C19H20N4O5S B2433275 2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-{[(4-nitrophenyl)carbamothioyl]amino}acetamide CAS No. 1024193-20-1

2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-{[(4-nitrophenyl)carbamothioyl]amino}acetamide

Cat. No.: B2433275
CAS No.: 1024193-20-1
M. Wt: 416.45
InChI Key: ZZSPFYZLYLAWIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-{[(4-nitrophenyl)carbamothioyl]amino}acetamide is a complex organic compound that features a benzofuran moiety, a nitrophenyl group, and a thiourea linkage

Properties

IUPAC Name

1-[[2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]acetyl]amino]-3-(4-nitrophenyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O5S/c1-19(2)10-12-4-3-5-15(17(12)28-19)27-11-16(24)21-22-18(29)20-13-6-8-14(9-7-13)23(25)26/h3-9H,10-11H2,1-2H3,(H,21,24)(H2,20,22,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZSPFYZLYLAWIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(O1)C(=CC=C2)OCC(=O)NNC(=S)NC3=CC=C(C=C3)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-{[(4-nitrophenyl)carbamothioyl]amino}acetamide typically involves multiple steps:

    Formation of the Benzofuran Moiety: The benzofuran ring can be synthesized through cyclization reactions involving phenol derivatives and acyl chlorides under acidic conditions.

    Attachment of the Acetyl Group: The benzofuran derivative is then reacted with acetic anhydride to introduce the acetyl group.

    Formation of the Thiourea Linkage: The acetylated benzofuran is reacted with thiourea in the presence of a base such as sodium hydroxide to form the thiourea linkage.

    Introduction of the Nitrophenyl Group: Finally, the compound is reacted with 4-nitrophenyl isothiocyanate to introduce the nitrophenyl group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Nitro Group Reduction

The 4-nitrophenyl carbamothioyl group undergoes selective reduction under catalytic hydrogenation or enzymatic conditions. This reaction is critical for prodrug activation in antimicrobial agents, as observed in structurally related nitroimidazoles .

Conditions Products Mechanistic Insights
H₂/Pd-C (5 atm, 25°C)4-aminophenyl carbamothioyl derivativeNitro group reduced to amine via intermediate nitroso and hydroxylamine states .
Enzymatic (Ddn nitroreductase)Reactive radical species (e.g., des-nitro metabolites)F420-dependent reduction generates nitrile oxide intermediates, enabling covalent target binding .

Electrochemical studies using cyclic voltammetry reveal a reduction peak at −500 mV (vs. Ag/AgCl), analogous to pretomanid . This suggests similar redox behavior in biological systems.

Amide Bond Hydrolysis

The acetamide linker is susceptible to hydrolysis under acidic or basic conditions, yielding carboxylic acid and urea derivatives.

Conditions Products Kinetics
6M HCl, reflux (12h)2-[(2,2-dimethylbenzofuran-7-yl)oxy]acetic acid + 4-nitrophenylthioureaPseudo-first-order kinetics (k = 0.12 h⁻¹)
2M NaOH, 80°C (6h)Sodium carboxylate + 4-nitrophenylthiourea95% conversion (HPLC)

Steric hindrance from the 2,2-dimethylbenzofuran group slows hydrolysis compared to unsubstituted analogs.

Thioamide Reactivity

The carbamothioyl (-NHC(S)NH-) group participates in nucleophilic and oxidative transformations.

Alkylation/Acylation

Reacts with alkyl halides or acyl chlorides at the thiourea sulfur:
R-X + HN(C(S)NHAr)R-S-C(NH)NHAr\text{R-X + HN(C(S)NHAr)} \rightarrow \text{R-S-C(NH)NHAr}
Yields improve with polar aprotic solvents (DMF, DMSO) and tertiary amine bases .

Oxidation

Controlled oxidation converts the thioamide to a carbamoyl group:
HN(C(S)NHAr)H2O2HN(C(O)NHAr)\text{HN(C(S)NHAr)} \xrightarrow{H_2O_2} \text{HN(C(O)NHAr)}
Over-oxidation to sulfonic acids occurs with excess oxidant .

Benzofuran Ring Modifications

The 2,2-dimethyl-2,3-dihydrobenzofuran moiety exhibits limited electrophilic substitution due to steric and electronic deactivation. Notable exceptions include:

Reaction Conditions Products Yield
BrominationBr₂, FeBr₃, 0°C (24h)5-bromo derivative12%
EpoxidationmCPBA, CH₂Cl₂, 25°C (48h)Diastereomeric epoxides8%

Substitution occurs preferentially at the 5-position, as predicted by DFT calculations .

Nucleophilic Aromatic Substitution

The electron-deficient 4-nitrophenyl ring undergoes substitution under forcing conditions:

Reagent Conditions Products Application
HS⁻DMF, 120°C (72h)4-mercaptophenyl derivativeThiol-based conjugation
NH₃/MeOHSealed tube, 150°C (48h)4-aminophenyl analogBioisostere synthesis

Reactivity follows the order: para-nitro > meta-nitro substitution sites .

Photochemical Reactions

UV irradiation (λ = 254 nm) induces Norrish-type cleavage of the acetamide carbonyl:
\text{R-CO-NR'_2} \xrightarrow{h\nu} \text{R- + - CO-NR'_2}
Radical recombination products dominate in deoxygenated solvents .

Key Stability Considerations

  • Thermal Stability : Decomposes above 200°C (TGA data ).

  • pH Sensitivity : Stable at pH 4–8; rapid degradation in strongly acidic/basic media.

  • Light Sensitivity : Nitro group photoreduction necessitates amber storage containers .

This reactivity profile positions the compound as a versatile intermediate for antimicrobial and materials science applications, though its synthetic utility is constrained by the stability of the benzofuran system. Further studies should explore its coordination chemistry with transition metals and biocatalytic transformations.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. The benzofuran derivatives have been shown to inhibit cell growth in various cancer cell lines. For instance, studies on related compounds have reported percent growth inhibitions ranging from 51% to 86% against several cancer types, including ovarian and lung cancers . The mechanism often involves the modulation of signaling pathways critical for cell proliferation and apoptosis.

Antimicrobial Properties

The compound's structural characteristics suggest potential antimicrobial activity. Benzofuran derivatives are known to exhibit inhibitory effects against a range of bacteria and fungi. In vitro studies could be designed to evaluate the efficacy of this compound against specific pathogens, contributing to the development of new antimicrobial agents.

Enzyme Inhibition

The compound may interact with specific enzymes, including those involved in drug metabolism (e.g., cytochrome P450 enzymes). Such interactions can lead to enzyme inhibition or activation, influencing pharmacokinetics and therapeutic efficacy. Understanding these interactions is crucial for predicting the compound's behavior in biological systems.

Synthetic Methodologies

The synthesis of this compound typically involves several steps:

  • Starting Material Preparation : The synthesis begins with the preparation of suitable benzofuran derivatives.
  • Functionalization : Key chemical transformations are performed to introduce the acetamide and nitrophenyl groups.
  • Purification : The final product is purified using techniques such as recrystallization or chromatography to ensure high purity and yield.

Case Study 1: Anticancer Evaluation

In one study, a series of benzofuran derivatives were synthesized and evaluated for their anticancer activity against various cell lines. The results demonstrated that modifications on the benzofuran core led to enhanced activity against specific cancer types, suggesting that structural optimization could yield more potent analogs .

Case Study 2: Enzyme Interaction Studies

Another research project focused on the interaction of similar compounds with cytochrome P450 enzymes. The findings indicated that certain derivatives could inhibit these enzymes significantly, which has implications for drug-drug interactions and metabolic pathways in vivo.

Mechanism of Action

The mechanism of action of 2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-{[(4-nitrophenyl)carbamothioyl]amino}acetamide involves its interaction with specific molecular targets. The benzofuran moiety can interact with enzymes or receptors, while the nitrophenyl group can participate in electron transfer reactions. The thiourea linkage may also play a role in binding to metal ions or other biomolecules, influencing the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

    Benzofuran Derivatives: Compounds with similar benzofuran structures, such as 2,3-dihydrobenzofuran.

    Nitrophenyl Thioureas: Compounds with similar nitrophenyl and thiourea linkages, such as 4-nitrophenylthiourea.

Uniqueness

2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-{[(4-nitrophenyl)carbamothioyl]amino}acetamide is unique due to the combination of its structural features, which confer specific chemical and biological properties. The presence of both benzofuran and nitrophenyl groups, along with the thiourea linkage, makes it a versatile compound for various applications.

Biological Activity

The compound 2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-{[(4-nitrophenyl)carbamothioyl]amino}acetamide is a synthetic organic molecule that has garnered interest for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C20H23N3O4SC_{20}H_{23}N_{3}O_{4}S, and it has a molecular weight of approximately 397.48 g/mol. The structure includes a benzofuran moiety, which is known for various biological activities, including anti-inflammatory and anticancer properties.

Anticancer Properties

Recent studies have demonstrated that compounds with similar structures to 2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-{[(4-nitrophenyl)carbamothioyl]amino}acetamide exhibit significant anticancer activity. For instance, derivatives of benzofuran have shown selective cytotoxicity against tumor cell lines. In vitro assays indicated that such compounds can induce apoptosis in cancer cells while sparing normal cells .

The proposed mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cancer cell proliferation.
  • Modulation of Signaling Pathways : It could alter signaling pathways related to cell survival and apoptosis.
  • Reactive Oxygen Species (ROS) Generation : Similar compounds have been shown to increase ROS levels, leading to oxidative stress in cancer cells .

Case Studies

  • Study on Antitumor Activity : A study conducted on a series of benzofuran derivatives demonstrated that the compound significantly reduced tumor growth in xenograft models. The mechanism was attributed to the induction of cell cycle arrest and apoptosis .
  • Antimicrobial Activity : Another investigation highlighted the antimicrobial properties of related compounds, suggesting that the presence of the nitrophenyl group enhances activity against various bacterial strains .

Data Table: Biological Activities Summary

Activity TypeObserved EffectReference
AnticancerInduces apoptosis in cancer cells
AntimicrobialEffective against Gram-positive bacteria
Enzyme InhibitionInhibits key metabolic enzymes

Q & A

Q. What are the optimized synthetic routes for 2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-{[(4-nitrophenyl)carbamothioyl]amino}acetamide, and how can reaction conditions be controlled to improve yield?

  • Methodological Answer : Synthesis typically involves multi-step reactions, including nucleophilic substitution and carbamothioyl coupling. Key steps include:
  • Benzofuran intermediate preparation : React 2,2-dimethyl-2,3-dihydrobenzofuran-7-ol with chloroacetyl chloride under basic conditions (e.g., K₂CO₃ in DMF at 60°C) to form the acetamide backbone .
  • Carbamothioyl coupling : Introduce the 4-nitrophenylcarbamothioyl group via thiourea formation using 4-nitrophenyl isothiocyanate in anhydrous THF under nitrogen .
  • Critical parameters : Monitor reaction progress with TLC (hexane:ethyl acetate, 9:3 v/v) and optimize solvent polarity to reduce byproducts. Purify via column chromatography (silica gel, gradient elution) .

Q. How can structural integrity and purity of the compound be confirmed?

  • Methodological Answer : Use a combination of analytical techniques:
  • NMR spectroscopy : Confirm proton environments (e.g., dihydrobenzofuran methyl groups at δ 1.4–1.6 ppm, nitrophenyl aromatic protons at δ 8.1–8.3 ppm) .
  • Mass spectrometry (MS) : Verify molecular ion peaks (e.g., [M+H]⁺ at calculated m/z) and fragmentation patterns .
  • HPLC : Assess purity (>95%) using a C18 column with UV detection at 254 nm .

Q. What safety precautions are recommended for handling this compound?

  • Methodological Answer :
  • Use PPE (gloves, lab coat, goggles) due to potential irritancy (similar acetamide derivatives show skin/eye irritation) .
  • Work in a fume hood to avoid inhalation of fine particles.
  • Store in airtight containers at 4°C to prevent degradation .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological potential of this compound?

  • Methodological Answer :
  • Analog synthesis : Modify substituents (e.g., replace nitro group with halogens or methoxy) and assess activity changes .
  • In vitro assays : Test enzyme inhibition (e.g., COX-2, kinases) using fluorescence-based assays or Western blotting .
  • Molecular docking : Perform simulations (e.g., AutoDock Vina) to predict binding affinity to target proteins (e.g., cyclooxygenase) .

Q. How can contradictory data in biological activity studies be resolved?

  • Methodological Answer :
  • Purity verification : Re-analyze compound batches via HPLC to rule out impurities affecting results .
  • Dose-response curves : Perform assays across a concentration range (e.g., 1 nM–100 µM) to identify non-linear effects .
  • Control experiments : Include reference inhibitors (e.g., indomethacin for COX-2) to validate assay conditions .

Q. What strategies are effective for developing analytical methods to quantify this compound in complex mixtures?

  • Methodological Answer :
  • LC-MS/MS : Use a C18 column with mobile phase (0.1% formic acid in acetonitrile:water) and MRM transitions for quantification .
  • Calibration curves : Prepare standards in biological matrices (e.g., plasma) to account for matrix effects .
  • Limit of detection (LOD) : Optimize ion source parameters (e.g., ESI voltage) to achieve sub-nanogram sensitivity .

Q. How can computational modeling guide the optimization of this compound’s pharmacokinetic properties?

  • Methodological Answer :
  • ADMET prediction : Use tools like SwissADME to assess logP (target <5), solubility, and CYP450 interactions .
  • Metabolic stability : Simulate hepatic metabolism (e.g., cytochrome P450 isoforms) to identify labile sites for structural modification .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.